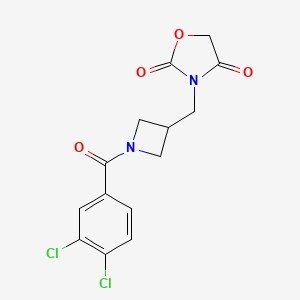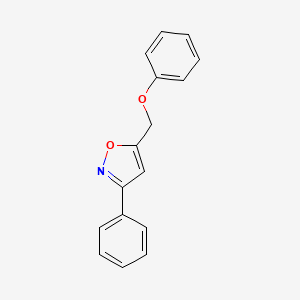![molecular formula C20H18ClFN2OS B2406246 2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946327-85-1](/img/structure/B2406246.png)
2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, an acetamide group, and aromatic rings with chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a thiazole ring, and an acetamide group. The fluorine and chlorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and chlorine atoms could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial Studies
Synthetic efforts have led to the development of 4-oxo-thiazolidine derivatives, showcasing a method for creating compounds that exhibit antimicrobial properties. For instance, Patel, Mistry, and Desai (2009) discussed the synthesis of such derivatives starting from ethyl (4-chlorophenoxy)acetate, leading to compounds with potential antimicrobial applications (Patel, Mistry, & Desai, 2009).
Quantum Mechanical Studies and Photovoltaic Efficiency
Mary et al. (2020) explored the vibrational spectra, electronic properties, and photochemical and thermochemical modeling of certain bioactive benzothiazolinone acetamide analogs. Their findings suggest these compounds could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in developing photovoltaic materials (Mary et al., 2020).
Molecular Docking Studies
The ligand-protein interactions of bioactive compounds have been studied using molecular docking, which helps understand how these compounds can bind to biological targets. For example, Mary et al. (2020) conducted docking studies to explore the binding of benzothiazolinone acetamide analogs with cyclooxygenase 1 (COX1), identifying potential therapeutic applications (Mary et al., 2020).
Structural Studies
Research into the crystal structure of similar compounds, such as the study by Saravanan et al. (2016), provides insights into their chemical behavior and potential applications. Understanding the molecular and crystal structure is essential for designing compounds with desired properties (Saravanan et al., 2016).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes can offer valuable information for environmental health perspectives and the development of safer agricultural chemicals (Coleman et al., 2000).
Mécanisme D'action
Target of Action
A structurally similar compound, crl-40,940 (also known as flmodafinil), is known to be a weak dopamine reuptake inhibitor
Result of Action
If it acts similarly to flmodafinil, it could potentially enhance wakefulness and cognitive function, as these are known effects of dopamine reuptake inhibitors .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2OS/c1-13-18(26-20(24-13)15-4-8-17(22)9-5-15)10-11-23-19(25)12-14-2-6-16(21)7-3-14/h2-9H,10-12H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCTSICAJKPSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)


![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)



![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)